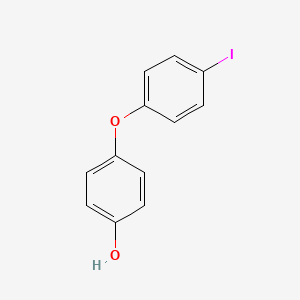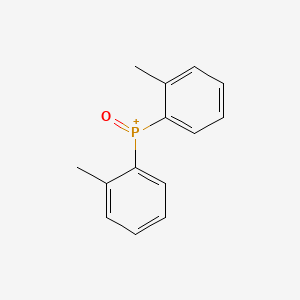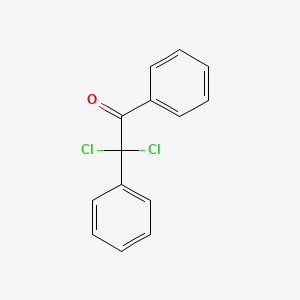
Aurate(1-), tetrachloro-, ammonium, (SP-4-1)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aurate(1-), tetrachloro-, ammonium, (SP-4-1)- is a chemical compound with the molecular formula AuCl₄H₄N and a molecular weight of 356.8 g/mol. This compound is widely used in scientific research and industry due to its unique physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Aurate(1-), tetrachloro-, ammonium, (SP-4-1)- typically involves the reaction of gold(III) chloride with ammonium chloride in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
AuCl3+NH4Cl→NH4[AuCl4]
Industrial Production Methods
In industrial settings, the production of Aurate(1-), tetrachloro-, ammonium, (SP-4-1)- involves large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Aurate(1-), tetrachloro-, ammonium, (SP-4-1)- undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it is reduced to gold metal.
Substitution: The tetrachloroaurate ion can undergo substitution reactions with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligands such as phosphines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is often gold(III) oxide.
Reduction: The major product is elemental gold.
Substitution: The products depend on the ligands used, resulting in various gold complexes.
Wissenschaftliche Forschungsanwendungen
Aurate(1-), tetrachloro-, ammonium, (SP-4-1)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of gold nanoparticles and other gold-based compounds.
Biology: The compound is used in biological assays and as a staining agent in electron microscopy.
Industry: The compound is used in electroplating and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of Aurate(1-), tetrachloro-, ammonium, (SP-4-1)- involves its interaction with molecular targets such as proteins and nucleic acids. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. In biological systems, it can also induce oxidative stress, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aurate(1-), tetrachloro-, ammonium, hydrate, (SP-4-1)-: This compound is similar but includes water of hydration.
Gold(III) chloride: A precursor in the synthesis of Aurate(1-), tetrachloro-, ammonium, (SP-4-1)-.
Tetrachloroauric acid: Another gold-based compound with similar properties.
Uniqueness
Aurate(1-), tetrachloro-, ammonium, (SP-4-1)- is unique due to its specific ammonium cation, which imparts distinct solubility and reactivity characteristics compared to other gold-based compounds.
Eigenschaften
CAS-Nummer |
31113-23-2 |
|---|---|
Molekularformel |
AuCl4H4N |
Molekulargewicht |
356.8 g/mol |
IUPAC-Name |
azanium;tetrachlorogold(1-) |
InChI |
InChI=1S/Au.4ClH.H3N/h;4*1H;1H3/q+3;;;;;/p-3 |
InChI-Schlüssel |
WPEJSSRSFRWYJB-UHFFFAOYSA-K |
SMILES |
[NH4+].[Cl-].[Cl-].[Cl-].[Cl-].[Au+3] |
Kanonische SMILES |
[NH4+].Cl[Au-](Cl)(Cl)Cl |
Key on ui other cas no. |
31113-23-2 |
Verwandte CAS-Nummern |
16903-35-8 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-{3-[(2,6-Dimethylphenyl)amino]-1-methyl-2-buten-1-ylidene}-2,6-dimethylbenzenamine](/img/structure/B3177893.png)
![Pyrido[1,2-a]quinolin-11-ium chloride](/img/structure/B3177901.png)

![(R)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B3177922.png)

![4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B3177934.png)
![4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-2',3,5-trifluoro-](/img/structure/B3177940.png)

